Cas no 1903034-07-0 (2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine)
2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-[1-[(4-fluorophenyl)methylsulfonyl]pyrrolidin-3-yl]oxypyridine
- F6476-0524
- AKOS025350229
- 2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine
- 1903034-07-0
- 2-((1-((4-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
- 2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
-
- Inchi: 1S/C16H17FN2O3S/c17-14-6-4-13(5-7-14)12-23(20,21)19-10-8-15(11-19)22-16-3-1-2-9-18-16/h1-7,9,15H,8,10-12H2
- InChI Key: SELKFOVJYSWKSA-UHFFFAOYSA-N
- SMILES: S(CC1C=CC(=CC=1)F)(N1CCC(C1)OC1C=CC=CN=1)(=O)=O
Computed Properties
- Exact Mass: 336.09439174g/mol
- Monoisotopic Mass: 336.09439174g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 67.9Ų
2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6476-0524-2μmol |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-5μmol |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-10μmol |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-20μmol |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-1mg |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-2mg |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-3mg |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-4mg |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-5mg |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F6476-0524-10mg |
2-({1-[(4-fluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyridine |
1903034-07-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
Additional information on 2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine
2-((1-((4-Fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: A Comprehensive Overview
The compound 2-((1-((4-fluorobenzyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine, identified by the CAS number CAS No. 1903034-07-0, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of sulfonyl pyrrolidine derivatives, which have garnered considerable attention due to their unique chemical properties and biological activities.
The molecular structure of 2-((1-(4-fluorobenzylsulfonyl)pyrrolidin-3-yloxy)pyridine consists of a pyridine ring substituted at the 2-position with a hydroxypyrrolidine group, which is further modified by a sulfonyl moiety attached to a 4-fluorobenzyl group. This intricate architecture endows the compound with distinct electronic and steric properties, making it an interesting candidate for exploring its reactivity and functionality in different chemical environments.
Recent studies have highlighted the importance of sulfonyl-containing compounds in drug discovery, particularly in the development of kinase inhibitors and other bioactive agents. The presence of the sulfonyl group in 2-(1-(4-fluorobenzylsulfonyl)pyrrolidin-3-yloxy)pyridine is believed to contribute significantly to its potential pharmacological activity by enhancing its binding affinity to target proteins through hydrogen bonding and hydrophobic interactions.
In terms of synthesis, this compound can be prepared via a multi-step process involving nucleophilic substitution, oxidation, and coupling reactions. The key intermediates include the corresponding pyrrolidine derivative and the sulfonylation reagent, which are combined under optimized conditions to yield the final product. Researchers have explored various synthetic pathways to improve the efficiency and scalability of this process, ensuring that the compound can be produced in sufficient quantities for further studies.
The pharmacological evaluation of 2-(1-(4-fluorobenzylsulfonyl)pyrrolidin-3-yloxy)pyridine has revealed promising results in vitro, particularly in assays targeting specific enzymes and receptors. Its ability to modulate cellular signaling pathways makes it a valuable tool for investigating disease mechanisms and developing therapeutic interventions. Ongoing research is focused on optimizing its bioavailability and reducing potential side effects to enhance its suitability as a drug candidate.
Beyond its pharmaceutical applications, this compound also exhibits interesting physical properties that make it suitable for use in materials science. For instance, its aromaticity and conjugated system may contribute to its electronic properties, rendering it a potential candidate for applications in organic electronics or optoelectronic devices.
In conclusion, 2-(1-(4-fluorobenzylsulfonyl)pyrrolidin-3-yloxy)pyridine, with its unique structure and diverse functional groups, represents a valuable addition to the arsenal of advanced organic molecules available for scientific exploration. As research continues to uncover its full potential, this compound is poised to play a significant role in both academic research and industrial applications.
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